Decaprenol - 51743-70-5

Decaprenol

Catalog Number: EVT-3279751
CAS Number: 51743-70-5
Molecular Formula: C50H82O
Molecular Weight: 699.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol is a natural product found in Litsea acutivena with data available.
Source and Classification

Decaprenol is primarily derived from the biosynthetic pathways of isoprenoids, which are synthesized through the mevalonate pathway or the 2-C-methyl-D-erythritol 4-phosphate pathway. In Mycobacterium tuberculosis, decaprenol is synthesized from farnesyl diphosphate through sequential enzymatic reactions that add isoprene units .

Synthesis Analysis

The synthesis of decaprenol can be achieved through several methods, including both biological and chemical approaches.

Chemical Synthesis

One notable method involves the coupling reaction of solanesyl bromide with a specific compound, followed by desulfonation. This method has been optimized to provide high yields and industrial safety, addressing issues present in traditional synthesis methods that often involve hazardous reagents . The process typically includes:

  1. Coupling Reaction: Solanesyl bromide reacts with an alkyl halide under controlled conditions to form decaprenol.
  2. Desulfonation: This step removes any sulfonate groups introduced during the coupling process.

Biological Synthesis

In bacterial systems, decaprenol is synthesized via the action of specific enzymes that catalyze the addition of isopentenyl diphosphate to longer allylic diphosphates, such as farnesyl diphosphate. The enzyme Rv2361c from Mycobacterium tuberculosis plays a crucial role in this pathway by adding seven isoprene units to ω, E, Z-farnesyl diphosphate to produce decaprenyl diphosphate .

Molecular Structure Analysis

Decaprenol has a complex molecular structure characterized by its long hydrocarbon chain made up of ten isoprene units. The molecular formula for decaprenol is typically represented as C50H86OC_{50}H_{86}O, indicating it contains 50 carbon atoms and 86 hydrogen atoms along with one hydroxyl group.

Structural Features

  • Isoprene Units: The structure consists of repeated isoprene units (C5H8), which contribute to its hydrophobic properties.
  • Hydroxyl Group: The presence of a hydroxyl (-OH) group at one end of the molecule makes it an alcohol, influencing its reactivity and solubility characteristics.
Chemical Reactions Analysis

Decaprenol participates in several chemical reactions, primarily involving its hydroxyl group and its ability to undergo phosphorylation.

Key Reactions

  1. Phosphorylation: Decaprenol can be phosphorylated to form decaprenyl phosphate, which acts as a lipid carrier for glycan precursors during cell wall biosynthesis.
  2. Condensation Reactions: In biological systems, it can participate in condensation reactions to form larger polysaccharides or glycoproteins.
Mechanism of Action

The mechanism of action of decaprenol primarily revolves around its role as a lipid carrier in bacterial cell wall biosynthesis.

Key Mechanisms

  • Carrier Function: Decaprenyl phosphate serves as a lipid carrier that facilitates the transfer of sugar moieties to growing polysaccharide chains during peptidoglycan synthesis.
  • Enzymatic Interactions: Enzymes such as phosphoribosyltransferase utilize decaprenyl phosphate as a substrate to synthesize complex carbohydrates required for cell wall integrity .
Physical and Chemical Properties Analysis

Decaprenol exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 758 g/mol.
  • Solubility: It is hydrophobic due to its long carbon chain but can dissolve in organic solvents.
  • Melting Point: Typically ranges between 20°C to 30°C depending on purity and structural variations.

These properties influence its behavior in biological systems and its applications in various fields.

Applications

Decaprenol has significant scientific applications, particularly in microbiology and biotechnology:

  1. Antioxidant Precursor: It serves as a precursor for coenzyme Q10 (ubiquinone), an important antioxidant involved in cellular respiration.
  2. Biosynthetic Studies: Its role in bacterial cell wall biosynthesis makes it a target for antibiotic development against pathogens like Mycobacterium tuberculosis.
  3. Biochemical Research: Researchers utilize decaprenol derivatives to study lipid metabolism and membrane dynamics.
Biosynthesis and Metabolic Pathways of Decaprenol

Enzymatic Regulation of cis-Prenyltransferase Activity in Isoprenoid Biosynthesis

The committed step in decaprenol biosynthesis is catalyzed by decaprenyl diphosphate synthase (DPPS), a cis-prenyltransferase encoded by the Rv2361c gene in Mycobacterium tuberculosis. This enzyme belongs to a specialized subgroup of cis-prenyltransferases that exhibit distinct stereochemical specificity:

  • Substrate Specificity: DPPS preferentially utilizes ω,E,Z-farnesyl diphosphate (ω,E,Z-FPP; C~15~) as its allylic acceptor molecule, extending it through seven consecutive condensations with IPP (C~5~) to generate decaprenyl diphosphate (C~55~) [3]. Kinetic analyses reveal a K~m~ of 290 µM for ω,E,Z-FPP and 89 µM for IPP, with the highest catalytic efficiency (k~cat~/K~m~) observed with ω,E,Z-FPP as substrate [3].
  • Divalent Cation Dependence: Like other cis-prenyltransferases, DPPS exhibits an absolute requirement for divalent cations (Mg^2+^ or Mn^2+^) for catalytic activity. Optimal activity occurs at pH 7.5–8.5 and is enhanced by dithiothreitol (DTT) and detergents like Triton X-100 [3].
  • Structural Determinants of Chain Length Control: Unlike short- and medium-chain cis-prenyltransferases where product length correlates directly with active site volume, long-chain enzymes like DPPS employ a dynamic gating mechanism. Structural studies of homologous human cis-prenyltransferase (hcis-PT) reveal that a conserved tryptophan residue (W3 in DHDDS) acts as a "stopcock" at the active site bottom. Translocation of this residue during catalysis creates an outlet allowing the elongating chain to extend beyond the confines of the static active site cavity, enabling synthesis beyond C~20~ [1]. Mutations in this residue (e.g., W3A) abolish activity, underscoring its critical role [1].

Table 1: Key Enzymatic Characteristics of Decaprenyl Diphosphate Synthase (DPPS)

PropertyCharacteristicFunctional Significance
GeneRv2361c (M. tuberculosis)Encodes functional DPPS enzyme
Preferred Allylic Primerω,E,Z-farnesyl diphosphate (ω,E,Z-FPP)Natural substrate; K~m~ = 290 µM
IPP K~m~89 µMAffinity for isopentenyl diphosphate donor
Optimal pH7.5 - 8.5Physiological relevance in cytoplasm
Cofactor RequirementMg^2+^ or Mn^2+^Essential for catalysis; stabilizes diphosphate groups
StimulatorsDithiothreitol (DTT), Triton X-100Maintains reduced state; mimics membrane interface
Product Chain LengthC~55~ (decaprenyl diphosphate)Precursor for decaprenyl phosphate carrier lipid

Cytoplasmic versus Membrane-Associated Decaprenol Phosphate Assembly Mechanisms

Following synthesis of decaprenyl diphosphate (DPP; C~55~), two sequential modifications generate the functional glycosyl carrier lipid, decaprenyl phosphate (DP):

  • Dephosphorylation: Cytoplasmic DPP is hydrolyzed to decaprenyl monophosphate (DP~P~) by specific phosphatases (e.g., undecaprenyl diphosphate phosphatases). This step occurs primarily in the aqueous cytoplasm [3].
  • Monophosphorylation: DP~P~ is subsequently phosphorylated to yield decaprenyl phosphate (DP; C~55~-P) by lipid kinases. This step is membrane-associated [4].

A critical aspect of long-chain isoprenoid synthesis involves direct membrane insertion during elongation. Structural and biophysical studies (e.g., hydrogen-deuterium exchange mass spectrometry - HDX-MS) on human cis-prenyltransferase indicate that the elongating hydrophobic product chain exits the active site via a dynamic outlet and inserts directly into the adjacent lipid bilayer of the endoplasmic reticulum (ER) membrane. This mechanism uncouples product length from the physical constraints of the enzyme's active site volume. Fluorescence resonance energy transfer (FRET) experiments using substrate analogs confirmed close proximity between the elongating product and lipid nanodiscs, supporting co-translational membrane association [1]. This process is likely conserved in mycobacterial DPPS, facilitating the efficient integration of the highly hydrophobic decaprenyl products into the membrane milieu where they function as glycosyl carriers.

Subcellular Compartmentalization of Decaprenyl Diphosphate Synthase Complexes

In M. tuberculosis, decaprenyl diphosphate synthesis exhibits strategic subcellular organization:

  • Cytoplasmic Localization: DPPS (Rv2361c) is a soluble cytoplasmic enzyme. Its activity depends on prior synthesis of its specialized allylic primer, ω,E,Z-FPP, catalyzed by the E,Z-FPP synthase (Rv1086) [3]. This enzyme is also cytoplasmic, ensuring efficient substrate channeling. The cytoplasmic location facilitates access to the primary pools of IPP generated via the methylerythritol phosphate (MEP) pathway [4].
  • Complex Formation with Primer Synthase: Although direct structural evidence for a stable Rv1086-Rv2361c complex is lacking, the sequential substrate specificity and the absence of alternative physiological roles for ω,E,Z-FPP strongly suggest functional coupling. The product of Rv1086 serves almost exclusively as the substrate for Rv2361c in the decaprenyl phosphate biosynthesis pathway [3] [4].
  • Contrast with Eukaryotic Systems: Eukaryotic long-chain cis-prenyltransferases involved in dolichol synthesis (e.g., for protein N-glycosylation) are typically heteromeric complexes bound to the ER membrane. For instance, the human enzyme comprises a catalytic subunit (DHDDS) and an essential non-catalytic regulatory subunit (NgBR/Nogo-B receptor). NgBR dramatically enhances DHDDS activity (~400-fold) and influences product chain length. It anchors the complex to the ER membrane via an N-terminal transmembrane domain and interacts directly with active site residues and substrates via its C-terminal tail [1] [4] [8]. While mycobacterial DPPS functions as a homodimer or potentially a homotetramer, lacking a direct NgBR homolog, the principle of complex formation for efficient precursor channeling and potential regulation is shared [3] [4].

Table 2: Subcellular Organization of Decaprenol Biosynthesis Components in M. tuberculosis vs. Eukaryotes

Component / FeatureMycobacterium tuberculosis (DPPS)Eukaryotes (Dolichol Synthase)
Catalytic EnzymeRv2361c (Decaprenyl Diphosphate Synthase)DHDDS (Dehydrodolichyl Diphosphate Synthase)
Primer SupplierRv1086 (ω,E,Z-FPP Synthase)Farnesyl Diphosphate Synthase (various)
Regulatory SubunitNone identifiedNgBR/NUS1 (Essential for activity & stability)
Primary Subcellular LocationCytoplasmEndoplasmic Reticulum Membrane
Membrane AssociationProduct-mediated during elongationNgBR transmembrane domain anchors complex
Complex ArchitectureHomodimer/Homotetramer?Heterotetramer (DHDDS-NgBR)~2~

Kinetic Modeling of Isopentenyl Diphosphate Incorporation into Prenol Chains

The sequential addition of IPP units to the elongating allylic diphosphate chain by DPPS follows processive kinetics. Each catalytic cycle involves:

  • Primer Binding: Initial binding of the allylic diphosphate primer (ω,E,Z-FPP) at the S1 site.
  • IPP Binding: Binding of IPP at the S2 site.
  • Condensation: Nucleophilic attack of the double bond of IPP on the carbocation formed after dissociation of the diphosphate group from the allylic primer, resulting in chain elongation by one C~5~ unit and formation of a new cis-double bond.
  • Isomerization/Translocation: The elongated product translocates within the active site, repositioning its new terminal diphosphate group at S1 to accept the next IPP molecule [1] [4].

Kinetic modeling of this process, informed by studies on bacterial UPPS and hcis-PT, reveals key parameters:

  • Rate-Limiting Steps: The first condensation step (formation of C~20~ from C~15~ + C~5~) is often rate-limiting. This step is governed by the conformational change involving the displacement of the N-terminal "stopcock" residue (e.g., W3 in hcis-PT) to open the product outlet [1]. Subsequent condensations proceed more rapidly.
  • Michaelis-Menten Parameters: For DPPS (Rv2361c), the K~m~ for IPP is 89 µM. The enzyme can utilize other allylic primers (GPP, NPP, E,E-FPP, GGPP) but with significantly lower catalytic efficiency (k~cat~/K~m~), confirming ω,E,Z-FPP as the physiological substrate [3].
  • Processivity Fidelity: The enzyme remains tightly bound to the elongating chain throughout the seven consecutive condensations, ensuring complete conversion of the C~15~ primer to the C~55~ product without releasing intermediate-length byproducts. This high processivity is essential for maintaining flux towards the essential DPP carrier lipid [3] [4].
  • Mathematical Representation: The reaction sequence can be modeled using a series of Michaelis-Menten equations accounting for the iterative elongation. Simplified models often treat the elongation from C~15~ to C~55~ as a single effective step governed by the kinetic constants for IPP and the primer, particularly when studying flux through the broader isoprenoid pathway (e.g., incorporating MEP pathway inputs) [6]. More complex models incorporate the progressive increase in hydrophobicity and its potential impact on enzyme-product interactions during translocation.

Table 3: Kinetic Parameters for Allylic Substrates of M. tuberculosis Decaprenyl Diphosphate Synthase (Rv2361c)

Allylic Diphosphate SubstrateConfigurationK~m~ (µM)Relative Catalytic Efficiency (k~cat~/K~m~)
Geranyl Diphosphate (GPP)E490Low
Neryl Diphosphate (NPP)Z29Moderate
ω,E,E-Farnesyl Diphosphate (FPP)E,E84Moderate
ω,E,Z-Farnesyl Diphosphate (FPP)E,Z290Highest
ω,E,E,Geranylgeranyl Diphosphate (GGPP)E,E,E40High
Isopentenyl Diphosphate (IPP)-89-

Properties

CAS Number

51743-70-5

Product Name

Decaprenol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol

Molecular Formula

C50H82O

Molecular Weight

699.2 g/mol

InChI

InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+

InChI Key

RORDEOUGMCQERP-CMVHWAPMSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

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